molecular formula C7H5Cl2NO3 B12566297 Benzoyl chloride, 4-nitro-, hydrochloride CAS No. 182202-79-5

Benzoyl chloride, 4-nitro-, hydrochloride

Cat. No.: B12566297
CAS No.: 182202-79-5
M. Wt: 222.02 g/mol
InChI Key: GUOMRQUOSKLHKT-UHFFFAOYSA-N
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Description

Benzoyl chloride, 4-nitro-, hydrochloride is an organochlorine compound with the molecular formula C7H5Cl2NO3. It is a derivative of benzoyl chloride, where a nitro group is substituted at the 4-position of the benzene ring. This compound is typically used in organic synthesis and various industrial applications due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzoyl chloride, 4-nitro-, hydrochloride can be synthesized through the nitration of benzoyl chlorideThis can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves the chlorination of 4-nitrobenzoic acid. This process uses thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents to convert the carboxylic acid group into an acyl chloride group .

Chemical Reactions Analysis

Types of Reactions

Benzoyl chloride, 4-nitro-, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols

    Catalysts: Aluminum chloride (AlCl3) for Friedel-Crafts acylation

    Solvents: Dichloromethane, chloroform

Major Products

    Amides: Formed from reactions with amines

    Esters: Formed from reactions with alcohols

    Ketones: Formed from Friedel-Crafts acylation reactions

Mechanism of Action

The mechanism of action of benzoyl chloride, 4-nitro-, hydrochloride primarily involves nucleophilic aromatic substitution reactions. The nitro group at the 4-position of the benzene ring acts as an electron-withdrawing group, making the carbonyl carbon more susceptible to nucleophilic attack. This facilitates the formation of various derivatives through substitution reactions .

Comparison with Similar Compounds

Similar Compounds

    Benzoyl chloride: Lacks the nitro group, making it less reactive in nucleophilic substitution reactions.

    4-Nitrobenzoic acid: Contains a carboxylic acid group instead of an acyl chloride group, leading to different reactivity and applications.

    4-Nitrobenzaldehyde: Contains an aldehyde group, which undergoes different types of reactions compared to benzoyl chloride, 4-nitro-, hydrochloride.

Uniqueness

This compound is unique due to the presence of both the acyl chloride and nitro functional groups. This combination enhances its reactivity and makes it a versatile intermediate in organic synthesis and industrial applications .

Properties

CAS No.

182202-79-5

Molecular Formula

C7H5Cl2NO3

Molecular Weight

222.02 g/mol

IUPAC Name

4-nitrobenzoyl chloride;hydrochloride

InChI

InChI=1S/C7H4ClNO3.ClH/c8-7(10)5-1-3-6(4-2-5)9(11)12;/h1-4H;1H

InChI Key

GUOMRQUOSKLHKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)Cl)[N+](=O)[O-].Cl

Origin of Product

United States

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